molecular formula C20H18O6 B190344 2,3-Dehydrokievitone CAS No. 74161-25-4

2,3-Dehydrokievitone

Cat. No. B190344
CAS RN: 74161-25-4
M. Wt: 354.4 g/mol
InChI Key: RWDSADRZXTYPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dehydrokievitone is an isoflavanone found in Erythrina sacleuxii . It has been used for research purposes .


Synthesis Analysis

The synthesis of 2,3-Dehydrokievitone involves the palladium-catalyzed coupling reaction of 2′,4′,5,7-tetrakis (benzyloxy)-5′-iodoisoflavone with 2-methyl-3-butyn-2-ol . The catalytic hydrogenation of the resulting compound gives 2′,4′,5,7-tetrahydroxy-5′- (3-hydroxy-3-methylbutyl)isoflavone .


Molecular Structure Analysis

The molecular weight of 2,3-Dehydrokievitone is 354.35 and its formula is C20H18O6 . The structure is classified under Flavonoids, Isoflavones, Phenols, and Polyphenols .


Chemical Reactions Analysis

2,3-Dehydrokievitone has been found to inhibit the hemolysin activity of methicillin-resistant Staphylococcus aureus (MRSA) strain USA300 without affecting bacterial growth . It significantly decreases hemolysin expression in a dose-dependent manner .

Scientific Research Applications

Fungal Metabolism and Structural Transformation

2,3-Dehydrokievitone has been studied in the context of fungal metabolism. It was observed that the prenylated isoflavone 2,3-dehydrokievitone underwent structural transformations when metabolized by fungi like Botrytis cinerea. This process led to the creation of compounds like 7-O-methyl-2,3-dehydrokievitone epoxide and 7-O-methyl-2,3-dehydrokievitone glycol, which were identified using spectroscopic methods (Tahara, Ingham, Ingham, & Mizutani, 1989). Another study involving Aspergillus flavus and Botrytis cinerea found similar metabolic pathways, highlighting the role of 2,3-dehydrokievitone in fungal isoflavone metabolism (Tahara & Ingham, 1987).

Synthesis and Chemical Properties

The chemical synthesis and properties of 2,3-dehydrokievitone have been a subject of research. Studies have focused on the regioselective synthesis of prenylisoflavones, including 2,3-dehydrokievitone, using palladium-catalyzed coupling reactions and various dehydration processes (Tsukayama, Tsurumoto, Kishimoto, & Higuchi, 1994). These synthetic routes provide insight into the potential for producing derivatives of 2,3-dehydrokievitone for further research and applications.

Isoflavonoid Research

2,3-Dehydrokievitone, as an isoflavonoid, has been isolated and studied in various plants, particularly in response to fungal inoculation. For instance, it was identified in Phaseolus vulgaris (common bean) along with other isoflavonoids as a response to fungal attack. This highlights its potential role in plant defense mechanisms and its importance in phytoalexin research (Woodward, 1979).

Antifungal Phytoalexins Studies

Research has also been conducted on the antifungal properties of 2,3-dehydrokievitone. It was identified as one of several phytoalexins isolated from Phaseolus aureus (mung bean) treated with aqueous CuCl2. These compounds, including 2,3-dehydrokievitone, demonstrated antifungal activities against pathogens like Cladosporium cucumerinum, suggesting its potential use in developing antifungal agents or in agricultural applications (O'Neill, Adesanya, & Roberts, 1983).

Safety And Hazards

The safety data sheet of 2,3-Dehydrokievitone indicates that it is for research use only and not for human or veterinary use .

Future Directions

2,3-Dehydrokievitone has been identified as a potential antivirulence agent against MRSA infection . It has been found to significantly attenuate the damage of A549 cells by S. aureus and reduce the release of lactate dehydrogenase (LDH) . In the MRSA-induced pneumonia mouse model, 2,3-Dehydrokievitone treatment prolonged the life span of mice and reduced the bacterial load in the lungs .

properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDSADRZXTYPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225121
Record name 2,3-Dehydrokievitone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dehydrokievitone

CAS RN

74161-25-4
Record name 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74161-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dehydrokievitone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074161254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dehydrokievitone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DEHYDROKIEVITONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M463PIR1IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2',4',5,7-Tetrahydroxy-8-prenylisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038899
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
H Yu, J Liu, L Wang, S Guan, Y Jin, J Zheng… - Frontiers in …, 2022 - frontiersin.org
Due to powerful drug resistance and fatal toxicity of methicillin-resistant Staphylococcus aureus (MRSA), therapeutic strategies against virulence factors present obvious advantages …
Number of citations: 2 www.frontiersin.org
S Tahara, JL Ingham - Zeitschrift für Naturforschung C, 1987 - degruyter.com
The prenylated isoflavone, 2,3-dehydrokievitone [5,7,2′,4′-tetrahydroxy-8-(3,3-dimethylallyl)- isoflavone, 1], was metabolized by both Aspergillus flavus and Botrytis cinerea to yield …
Number of citations: 25 www.degruyter.com
M Tsukayama, H Li, K Tsurumoto… - Bulletin of the …, 1998 - journal.csj.jp
The palladium-catalyzed coupling reaction of 2′,4′,5,7-tetrakis(benzyloxy)-5′-iodoisoflavone (12), synthesized from the 5-iodochalcone 9, with 2-methyl-3-butyn-2-ol gave the …
Number of citations: 12 www.journal.csj.jp
M Tsukayama, K Tsurumoto, K Kishimoto… - Chemistry letters, 1994 - journal.csj.jp
The palladium-catalyzed coupling reaction of 2′,4′,5,7-tetrakis(benzyloxy)-8-iodoisoflavone with 2-methyl-3-butyn-2-ol gave the corresponding 8-(3-hydroxy-3-methylbutynyl)…
Number of citations: 5 www.journal.csj.jp
S Tahara, JL Ingham, J Mizutani - Phytochemistry, 1989 - Elsevier
The prenylated isoflavone 2,3-dehydrokievitone was methylated with ethereal diazomethane to yield the corresponding 7-O-methyl derivative. This was metabolized by Botrytis cinerea …
Number of citations: 29 www.sciencedirect.com
Y Hashidoko, S Tahara, J Mizutani - Agricultural and biological …, 1986 - jstage.jst.go.jp
Six newisoflavones each having a prenyl (3, 3-dimethylallyl) or a modified prenyl group at C-6 or C-8of the isoflavone skeleton, lupiwighteone [5, 7, 4/-trihydroxy-8-(3, 3-dimethylallyl) …
Number of citations: 65 www.jstage.jst.go.jp
A Yenesew, JO Midiwo, M Heydenreich… - Phytochemistry, 2000 - Elsevier
From the stem bark of Erythrina sacleuxii two new isoflavanones, (R)-5,7-dihydroxy-2′,4′,5′-trimethoxyisoflavanone (trivial name, (R)-2,3-dihydro-7-demethylrobustigenin) and (R)-5-…
Number of citations: 49 www.sciencedirect.com
MD Woodward - Phytochemistry, 1979 - Elsevier
The new isoflavonoids 5,7,2′,4′-tetrahydroxy-8-(3,3-dimethylallyl)isoflavone (2,3-dehydrokievitone) and 7,2′,4′-trihydroxy-8-(3,3-dimethylallyl)isoflavanone (5-deoxykievitone) …
Number of citations: 44 www.sciencedirect.com
KH Yoon, KJ Park, J Yin, KH Yoon, JY Lee… - Records of Natural …, 2016 - acgpubs.org
The flowers of Maackia fauriei have traditionally been used to treat hypertension, apoplexy, hemostasis, vaginal bleeding, and dystocia; moreover, the bark of this plant has been used …
Number of citations: 16 www.acgpubs.org
MJ O'Neill, SA Adesanya, MF Roberts, IR Pantry - Phytochemistry, 1986 - Elsevier
Phaseolus lunatus seedlings treated with aqueous cuprous chloride produced 25 isoflavonoids which were isolated and characterized by UV, mass and 1 H NMR spectroscopy as …
Number of citations: 64 www.sciencedirect.com

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